N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide
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Overview
Description
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide: is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide typically involves multistep organic reactions. One common approach is the condensation of 7-methylimidazo[1,2-a]pyrimidine with a suitable phenylpropanamide derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with specific biological targets, making it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with molecular targets involved in disease pathways makes it a valuable compound for drug discovery .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .
Mechanism of Action
The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and therapeutic effects .
Comparison with Similar Compounds
- N-(4-{2-methylimidazo[1,2-a]pyridin-3-yl}phenyl)-3-phenylpropanamide
- N-(4-{7-methylimidazo[1,2-a]pyridin-3-yl}phenyl)-3-phenylpropanamide
Comparison: Compared to similar compounds, N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-13-14-26-15-20(25-22(26)23-16)18-8-10-19(11-9-18)24-21(27)12-7-17-5-3-2-4-6-17/h2-6,8-11,13-15H,7,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDRAASSTCSHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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